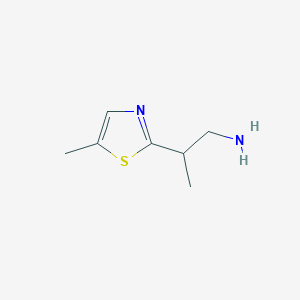

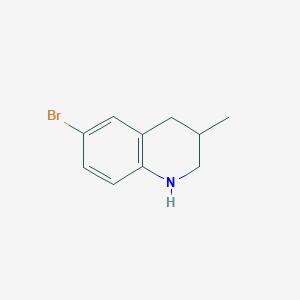

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Domino Reactions in Synthesis

Domino reactions have been utilized for synthesizing benzothieno[2,3-c]pyridines, showcasing a method for preparing 2-([1]benzothieno-[2,3-c]pyridin-1-yl)benzoic acids and related compounds. These reactions highlight the versatility of pyridin-2-yl derivatives in complex organic synthesis processes, enabling the creation of compounds with potential pharmacological activities (Tolkunov et al., 2012).

Heterocyclic Compound Formation

The formation of heterotetracyclic compounds through the thermal reaction of 2-amino-3-vinylpyridines demonstrates the reactivity of pyridin-2-yl derivatives in generating complex molecular architectures. This method leads to the creation of novel heterocycles, expanding the toolbox for medicinal chemistry and drug design (Ojea et al., 1993).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to generate various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing the role of pyridin-2-yl derivatives in the rapid and efficient creation of heterocyclic compounds. These methods underscore the importance of novel synthesis techniques in optimizing chemical reactions and enhancing the yield of desired products (Ankati & Biehl, 2010).

Complexation with Metals

The ability of pyridin-2-yl derivatives to act as ligands in metal complexes has been explored, showing their potential in creating metal-organic frameworks and complexes with unique properties. Such complexes have applications in catalysis, material science, and potentially as imaging agents or therapeutic compounds (Hakimi et al., 2013).

Directing Groups in Organic Synthesis

Pyridin-2-yl derivatives have been identified as effective directing groups in C-H bond amination reactions mediated by cupric acetate, highlighting their utility in facilitating selective transformations. This application is crucial for the development of novel synthetic methodologies that allow for the precise modification of complex molecules (Zhao et al., 2017).

Direcciones Futuras

The future directions for research on “2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyridine derivatives in medicinal chemistry , this compound could potentially be a subject of future research in this field.

Mecanismo De Acción

Target of Action

The primary target of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix of various tissues. By inhibiting these enzymes, the compound can potentially disrupt the formation of collagen, which is particularly relevant in conditions characterized by excessive collagen deposition, such as fibrosis .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity This results in a decrease in the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . Under normal conditions, these enzymes hydroxylate specific proline residues in the collagen molecule, which is a necessary step for the formation of stable triple-helical collagen molecules. By inhibiting these enzymes, this compound disrupts this process, leading to a decrease in the formation of stable collagen molecules .

Result of Action

The primary result of the action of this compound is the inhibition of collagen formation . This is evidenced by a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This could potentially lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen in the tissues.

Propiedades

IUPAC Name |

2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWQDXBAHASJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol](/img/structure/B3200042.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol](/img/structure/B3200045.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)